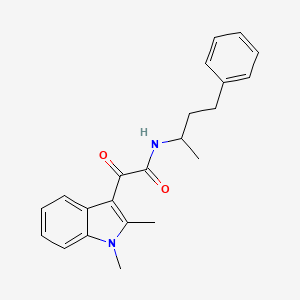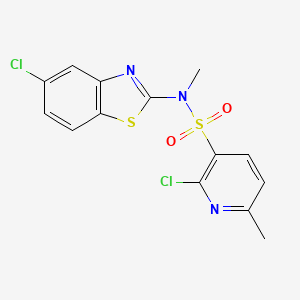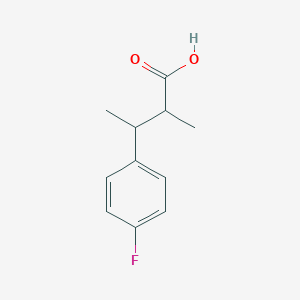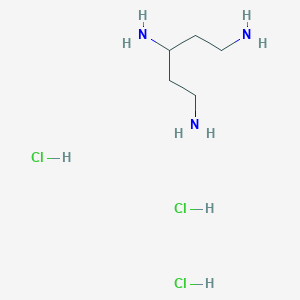![molecular formula C9H18N2O2S B2448170 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1216033-16-7](/img/structure/B2448170.png)
2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione” is a chemical substance with the CAS Number: 1216033-16-7 . It has a molecular weight of 218.32 and its IUPAC name is [2- (1,1-dioxido-2-isothiazolidinyl)cyclopentyl]methanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4°C . It is in the form of oil . The compound has a molecular weight of 218.32 .科学的研究の応用
Potential in Cancer Treatment
Thiazolidine-2,4-dione derivatives have shown promise in cancer research. A study explored the selective cytotoxic and genotoxic activities of these compounds against lung carcinoma cells. Specifically, one compound exhibited potent cytotoxicity against NCI-H292 lung cancer cell line, indicating its potential as an anti-cancer agent (Rodrigues et al., 2018). Another research highlighted thiazolidine-2,4-dione derivatives as potential inhibitors of key protein targets in various pathological conditions, including cancer (Chadha et al., 2015).
Role in Antimicrobial and Antifungal Activities
The synthesis and evaluation of thiazolidine-2,4-dione derivatives have demonstrated notable antimicrobial and antifungal activities. One study synthesized novel derivatives and found them to possess antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019). Another research confirmed the antimicrobial properties of 5-aminomethylene derivatives of thiazolidine-2,4-dione, further supporting their potential in combating microbial infections (Derkach et al., 2016).
Exploring Diverse Therapeutic Applications
Thiazolidine-2,4-diones exhibit a spectrum of biological activities, making them valuable in various therapeutic applications. A review discussed their role in different pathophysiological conditions, including diabetes, arthritis, inflammation, and microbial infection (Jain et al., 2013). Moreover, another study synthesized derivatives to investigate their biological activities, which included antibacterial action, showcasing the diversity of applications for these compounds (Mohanty et al., 2015).
Potential in Diabetes Treatment
Thiazolidine-2,4-dione derivatives have also been explored for their potential in treating diabetes. Research on the synthesis of such compounds for antidiabetic agents showed promising results, indicating their efficacy in reducing blood glucose levels (Sohda et al., 1982). Another study synthesized hybrid compounds with thiazolidine-2,4-dione structure and found significant antihyperglycemic effects in a rat model for non-insulin-dependent diabetes mellitus (Hidalgo-Figueroa et al., 2018).
Safety and Hazards
The safety information for this compound indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHRCRQMNGLGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCCS2(=O)=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)
![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)


![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)
![N-ethyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B2448098.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)




![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)